molecular formula C9H8ClNO4 B15388951 2-(3-Chloro-2-methyl-5-nitrophenyl)acetic acid

2-(3-Chloro-2-methyl-5-nitrophenyl)acetic acid

Cat. No.: B15388951
M. Wt: 229.62 g/mol
InChI Key: ZCAITTYRRKOWTK-UHFFFAOYSA-N
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Description

2-(3-Chloro-2-methyl-5-nitrophenyl)acetic acid is a useful research compound. Its molecular formula is C9H8ClNO4 and its molecular weight is 229.62 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H8ClNO4

Molecular Weight

229.62 g/mol

IUPAC Name

2-(3-chloro-2-methyl-5-nitrophenyl)acetic acid

InChI

InChI=1S/C9H8ClNO4/c1-5-6(3-9(12)13)2-7(11(14)15)4-8(5)10/h2,4H,3H2,1H3,(H,12,13)

InChI Key

ZCAITTYRRKOWTK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1Cl)[N+](=O)[O-])CC(=O)O

Origin of Product

United States

Biological Activity

2-(3-Chloro-2-methyl-5-nitrophenyl)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C9H8ClNO3\text{C}_9\text{H}_8\text{Cl}\text{N}\text{O}_3

This compound features a chlorinated aromatic ring with a nitro group, which may contribute to its biological properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on related derivatives showed potent activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL for different compounds .

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMIC (μg/mL)
This compoundE. coli16
2-(3-Chloro-4-nitrophenoxy)acetamideS. aureus32
N-(3-chloro-2-oxo-4-phenylazetidin)Pseudomonas aeruginosa8

Anticancer Activity

The anticancer potential of derivatives containing similar structures has been explored extensively. For instance, compounds with nitro groups have shown cytotoxic effects against various cancer cell lines. A recent study reported that derivatives exhibited IC50 values indicating moderate to high cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) cells .

Table 2: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (μM)
This compoundMCF-720
Niclosamide derivativeHCT11615
Les-3331MDA-MB-23110

Anti-inflammatory Activity

The anti-inflammatory effects of similar compounds have also been documented. Studies have shown that these compounds can significantly reduce the expression levels of inflammatory markers such as COX-2 and iNOS in vitro . The presence of electron-withdrawing groups like the nitro group enhances their ability to modulate inflammatory pathways.

Table 3: Anti-inflammatory Effects

CompoundInflammatory MarkerExpression Reduction (%)
This compoundCOX-270
Pyrimidine derivativeiNOS65

Case Studies

  • Antimicrobial Screening : A series of chlorinated phenolic compounds were screened for antimicrobial activity, revealing that those with nitro substituents had enhanced efficacy against resistant strains of bacteria, suggesting a potential for development into therapeutic agents.
  • Cytotoxicity Assays : In vitro assays demonstrated that the compound induced apoptosis in MCF-7 cells through mitochondrial pathways, evidenced by increased levels of pro-apoptotic markers BAX and decreased levels of anti-apoptotic markers Bcl-2 .

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